1-[(3,4-Difluorophenyl)methyl]hydrazine is a chemical compound that belongs to the hydrazine class of organic compounds. It is characterized by the presence of a hydrazine functional group and a difluorophenyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be classified under the category of hydrazines, which are known for their applications in pharmaceuticals and agrochemicals. Specifically, the presence of the 3,4-difluorophenyl group suggests potential interactions with biological targets, making it a candidate for further pharmacological studies. The synthesis and characterization of derivatives related to this compound have been documented in various scientific literature, highlighting its relevance in synthetic organic chemistry and medicinal applications.
The synthesis of 1-[(3,4-Difluorophenyl)methyl]hydrazine typically involves several key steps:
The reaction conditions may vary, but common methodologies include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The use of catalysts or specific reagents can enhance yields and selectivity during synthesis. For example, employing acidic conditions or microwave irradiation has been reported to improve reaction efficiency .
1-[(3,4-Difluorophenyl)methyl]hydrazine has a molecular formula of . Its structure consists of a central hydrazine (N-N) linkage with a 3,4-difluorophenyl group attached via a methyl bridge.
1-[(3,4-Difluorophenyl)methyl]hydrazine can participate in several chemical reactions typical for hydrazines:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms on the aromatic ring, which can enhance its nucleophilicity towards electrophiles .
The mechanism of action for 1-[(3,4-Difluorophenyl)methyl]hydrazine is primarily linked to its interaction with biological targets:
1-[(3,4-Difluorophenyl)methyl]hydrazine has potential applications in:
1-[(3,4-Difluorophenyl)methyl]hydrazine (CAS: 887595-36-0) is a specialized organic compound with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol. Its structure features a hydrazine group (-NH-NH₂) attached to a benzyl linker, itself substituted with fluorine atoms at the 3- and 4-positions of the phenyl ring. This strategic fluorination enhances the compound’s lipophilicity and metabolic stability, making it a versatile synthon in medicinal chemistry and organic synthesis [1] [3]. The compound’s significance stems from the dual reactivity of the hydrazine moiety—acting as a nucleophile or reducing agent—and the electronic influence of the difluorophenyl group, which directs electrophilic substitution reactions para to the fluorines. Its InChI Key (VROZMLUIKPQVNT-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C=C1CNN)F)F) provide precise descriptors for computational and cheminformatics applications [1]. As a building block, it bridges the gap between simple aromatic hydrazines and complex bioactive molecules, driving innovations in drug discovery and chemical biology.
Table 1: Core Identifiers of 1-[(3,4-Difluorophenyl)methyl]hydrazine
Property | Value |
---|---|
CAS Registry Number | 887595-36-0 |
Molecular Formula | C₇H₈F₂N₂ |
Molecular Weight | 158.15 g/mol |
IUPAC Name | (3,4-Difluorophenyl)methylhydrazine |
XLogP3 | 0.7 |
Availability | Research use only |
The hydrazine functional group (-NH-NH₂) in this compound serves as a linchpin for constructing nitrogen-rich heterocycles and bioactive molecules. Its nucleophilicity enables condensation reactions with carbonyls (aldehydes/ketones), yielding hydrazones that serve as precursors to indazoles, pyrazolones, and triazoles. These heterocycles are privileged scaffolds in pharmaceuticals, exemplified by the synthesis of (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, which exhibits synergistic anti-inflammatory and antiproliferative activities. This derivative reduced carrageenan-induced paw edema in rats by 78% at 50 mg/kg, outperforming standard diclofenac sodium (70% inhibition), and showed dose-dependent cytotoxicity against cancer cell lines via COX-2/PGE2 pathway modulation [4]. The 3,4-difluorophenyl moiety enhances target binding through hydrophobic interactions and electron withdrawal, improving pharmacokinetic properties like membrane permeability. Additionally, the compound’s role in generating Schiff bases facilitates the development of antimicrobial and anticancer agents, as seen in triazolethione derivatives that inhibit HIV-1 reverse transcriptase at nanomolar concentrations (EC₅₀ = 24–182 nM) [7].
Table 2: Bioactivity of Key Derivatives
Derivative Class | Biological Activity | Mechanism/Notes |
---|---|---|
Pyrazolone Hydrazones | Anti-inflammatory, Antiproliferative | 78% edema inhibition; COX-2/PGE2 modulation |
Triazolethiones | Anti-HIV-1 | EC₅₀ = 24 nM (vs. NNRTI-resistant mutants) |
Hydrazone-coupled Thiadiazoles | Antimicrobial | DNA intercalation/alkylation |
The synthesis of 1-[(3,4-Difluorophenyl)methyl]hydrazine has evolved from batch-based methods to streamlined continuous-flow processes. Early routes relied on direct hydrazination, where 3,4-difluorobenzyl chloride reacts with hydrazine hydrate under reflux conditions. While effective, this method suffered from long reaction times (12–24 h) and side products like bis-alkylated hydrazines [1] [10]. A second approach involved reduction of azo compounds derived from 3,4-difluorobenzaldehyde using agents like sodium dithionite, offering higher regioselectivity but requiring stringent anhydrous conditions [1]. The advent of continuous-flow technology revolutionized synthesis, enabling the diazotization of 3,4-difluoroaniline with NaNO₂/HX (X = Cl, Br) at 0–5°C, followed by in-line reduction with SnCl₂ or Na₂SO₃. This method reduced reaction times to minutes and improved yields by >20% by minimizing intermediate degradation [10]. Key innovations include acid-scavenging cartridges to neutralize excess HX and on-demand isolation of hydrazine salts (e.g., hydrochlorides or oxalates) for stability. These advances addressed historical challenges in handling hazardous diazonium intermediates and scaled production to kilogram levels, as demonstrated in the synthesis of ticagrelor intermediates [6].
Table 3: Evolution of Synthetic Methods
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Direct Hydrazination | Reflux, hydrazine hydrate, 12–24 h | 60–70% | Simple setup; side-product formation |
Azo Compound Reduction | Na₂S₂O₄, EtOH/H₂O, 4 h | 65–75% | Regioselective; moisture-sensitive |
Continuous-Flow Diazotization-Reduction | 0–5°C, NaNO₂/HCl → SnCl₂, <10 min | 85–92% | Scalable, rapid; requires flow reactor |
Drug Discovery
This hydrazine derivative is pivotal in synthesizing pharmacologically active heterocycles. It condenses with β-ketoesters to form pyrazolone derivatives like the aforementioned (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, which exhibits dual anti-inflammatory and anticancer effects. The compound also serves as a precursor to 1,3,4-thiadiazoles by reacting with acyl thioureas or cyanothioformamides. These derivatives disrupt bacterial folate synthesis and exhibit nanomolar efficacy against Mycobacterium tuberculosis H37Rv [4] [8]. In anticancer research, hydrazone-coupled triazoles derived from this compound inhibit P-glycoprotein in multidrug-resistant cancers, enhancing chemotherapeutic uptake [7].
Chemical Biology
Beyond drug synthesis, the compound acts as a molecular probe. Its hydrazine group selectively labels carbonyl groups in proteins via hydrazone ligation, enabling activity-based protein profiling (ABPP) for target deconvolution. Additionally, it participates in "click" hydrazone ligations with aldehyde-tagged biomolecules, facilitating the study of protein-protein interactions in cellular environments. In materials science, it functions as a crosslinker in dendrimer synthesis, where Staudinger reactions between phosphines and azides yield P=N–P=S linkages for drug-delivery scaffolds [5] [9].
Table 4: Key Research Applications
Application Domain | Role of Hydrazine Derivative | Outcome |
---|---|---|
Heterocyclic Synthesis | Precursor to pyrazolones, thiadiazoles | Anti-inflammatory/antiproliferative leads |
Targeted Protein Profiling | Covalent probe for carbonyl groups | Identification of enzyme substrates |
Dendrimer Construction | Crosslinker for phosphorus dendrimers | Stable, biodegradable nanocarriers |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2